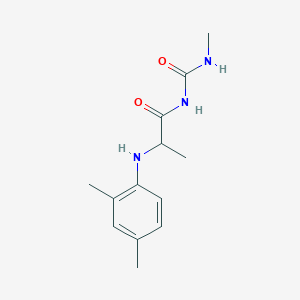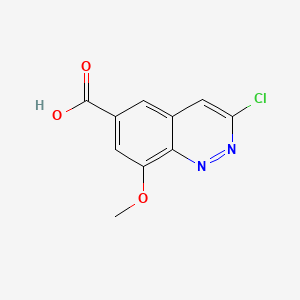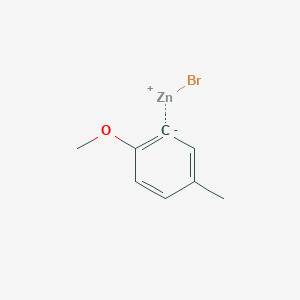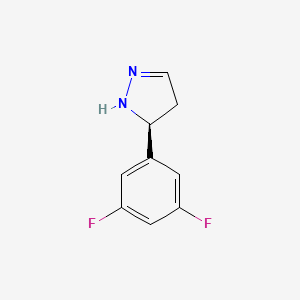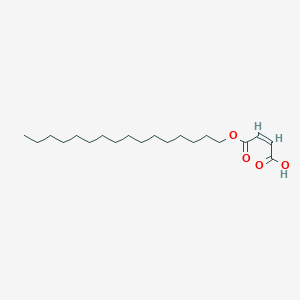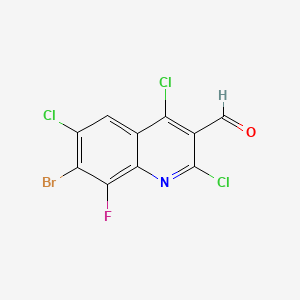
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine and fluorine sources, followed by formylation, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in high purity suitable for various applications.
化学反応の分析
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylic acid.
Reduction: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to desired biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A structurally similar compound with a quinazoline core instead of quinoline.
7-Bromo-2,4,6-trichloroquinoline: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,4,6-Trichloroquinoline-3-carbaldehyde: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
特性
分子式 |
C10H2BrCl3FNO |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H2BrCl3FNO/c11-6-5(12)1-3-7(13)4(2-17)10(14)16-9(3)8(6)15/h1-2H |
InChIキー |
UJSAVZJANFJCQD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


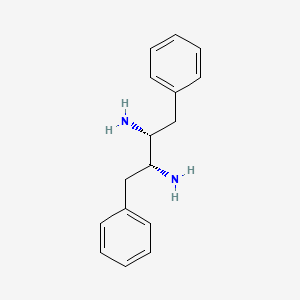
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
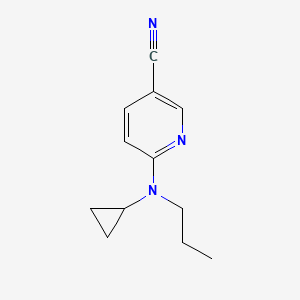
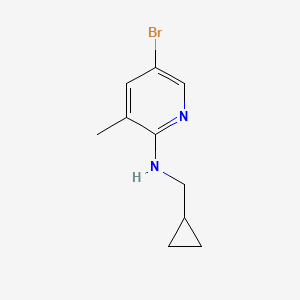
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

